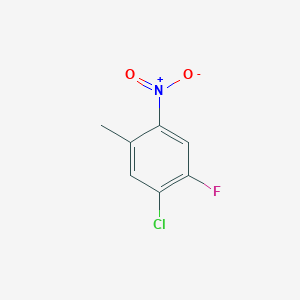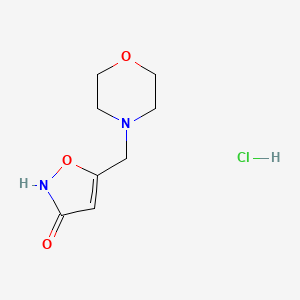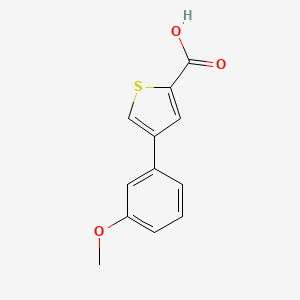
1-Chloro-2-fluoro-5-methyl-4-nitrobenzene
概要
説明
“1-Chloro-2-fluoro-5-methyl-4-nitrobenzene” is a chemical compound with the molecular formula C7H5ClFNO2 . It has an average mass of 189.572 Da and a monoisotopic mass of 188.999283 Da . It is used as a pharmaceutical intermediate .
Synthesis Analysis
The synthesis of “this compound” involves electrophilic substitution reactions . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed based on its molecular formula, C7H5ClFNO2 . The structure includes a benzene ring, which is a cyclic compound with alternating double and single bonds, substituted with chloro, fluoro, methyl, and nitro groups .
Chemical Reactions Analysis
The chemical reactions of “this compound” involve nucleophilic substitution reactions . A nucleophile forms a bond with the benzene ring, followed by the loss of a halide anion from the negatively charged intermediate .
Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 189.57 . The compound has a flash point of 108.5°C and a boiling point of 255.7°C at 760 mmHg .
科学的研究の応用
Synthesis and Chemical Intermediates 1-Chloro-2-fluoro-5-methyl-4-nitrobenzene serves as a precursor in the synthesis of various chemical compounds. For example, it is utilized in the synthesis of N-methyl-D-aspartate (NMDA) receptor antagonists, highlighting its role in the development of pharmaceuticals targeting neurological pathways. The process involves nitration, amination, and reduction steps to produce target compounds with high yields (L. Xun & Hu Qing-ping, 2004). Additionally, this compound has been employed in the creation of 2-chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, a key intermediate for the synthesis of herbicides, demonstrating its versatility in agricultural chemical development (Xiao-hua Du et al., 2005).
Heterocyclic Compound Synthesis In the realm of heterocyclic compound synthesis, this compound is identified as a multireactive building block. It has facilitated the creation of substituted nitrogenous heterocycles, essential components in drug discovery. The compound's application in solid-phase synthesis enables the generation of diverse heterocyclic libraries, including benzimidazoles and quinoxalinones, which are crucial for medicinal chemistry (Soňa Křupková et al., 2013).
Organic Synthesis Methodologies Methodological studies involving this compound have led to the development of novel synthetic routes and catalytic processes. For instance, the exploration of microwave-mediated reduction techniques for nitroaromatic compounds, including those containing fluorine, has opened new pathways for efficient and selective synthesis, emphasizing the compound's role in enhancing synthetic efficiency and selectivity (J. Spencer et al., 2008).
Environmental and Degradation Studies Research on microbial degradation showcases the breakdown of similar nitrobenzene derivatives by bacterial strains, indicating potential environmental applications for the remediation of nitroaromatic pollutants. This area of study underscores the environmental significance of understanding and harnessing microbial pathways for the degradation of synthetic organic compounds (M. Shah, 2014).
Theoretical and Computational Chemistry Density functional theory (DFT) studies have been conducted on aromatic nitro compounds, including derivatives of this compound, to assess internal rotational barriers and molecular geometries. These studies provide insights into the electronic structure and reactivity of nitroaromatics, contributing to the fundamental understanding of their chemical behavior and reactivity patterns (P. Chen & Y. Chieh, 2002).
作用機序
The mechanism of action of “1-Chloro-2-fluoro-5-methyl-4-nitrobenzene” in chemical reactions involves the formation of a sigma-bond to the benzene ring by an electrophile, generating a positively charged intermediate . This is followed by the removal of a proton from this intermediate, yielding a substituted benzene ring .
Safety and Hazards
“1-Chloro-2-fluoro-5-methyl-4-nitrobenzene” is considered hazardous . It has been assigned the signal word “Warning” and is associated with hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
将来の方向性
特性
IUPAC Name |
1-chloro-2-fluoro-5-methyl-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO2/c1-4-2-5(8)6(9)3-7(4)10(11)12/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANZSIRXHCVBVBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1352457-29-4 | |
| Record name | 3-Chloro-4-fluoro-6-nitro-toluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[5-(Thiophen-3-yl)furan-2-yl]methanamine](/img/structure/B1473439.png)



![2-{[(4-Bromophenyl)sulfanyl]methyl}pyrrolidine hydrochloride](/img/structure/B1473444.png)
![2-{8-Azabicyclo[3.2.1]octan-3-ylsulfanyl}-1,3-benzoxazole hydrochloride](/img/structure/B1473445.png)
![2-{[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B1473446.png)

![2-{[2-(Piperidin-2-yl)ethyl]sulfanyl}-1,3-benzoxazole hydrochloride](/img/structure/B1473448.png)

![2-([(4-Chlorophenyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1473456.png)
![4-Methyl-2-([2-(piperidin-2-YL)ethyl]sulfanyl)pyrimidine hydrochloride](/img/structure/B1473458.png)

![2-[(Cyclohexylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1473461.png)
